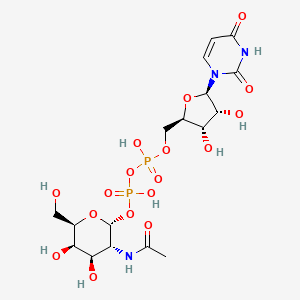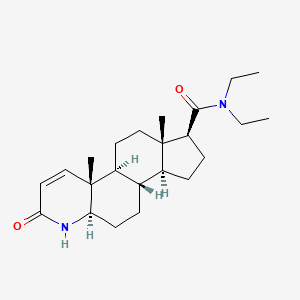
3-Pboea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .
準備方法
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .
Industrial Production Methods
In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form 3-phenoxybenzyl alcohol.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .
科学的研究の応用
3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Used to study the metabolism of pyrethroid insecticides in living organisms.
Medicine: Used in toxicological studies to assess human exposure to insecticides.
Industry: Used in the development of new insecticides and in environmental monitoring.
作用機序
3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .
類似化合物との比較
Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Phenoxybenzoic acid
- 3-Phenoxybenzyl alcohol
Comparison
3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .
特性
CAS番号 |
75590-28-2 |
|---|---|
分子式 |
C14H18ClN |
分子量 |
235.75 g/mol |
IUPAC名 |
3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |
InChIキー |
SPCCGGLGEPAAIC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
正規SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
同義語 |
3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)


![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)


